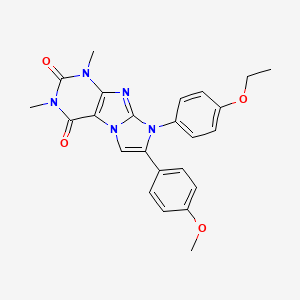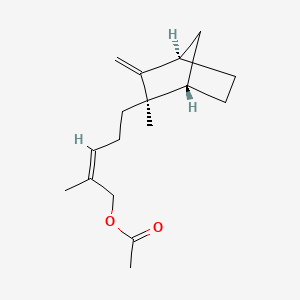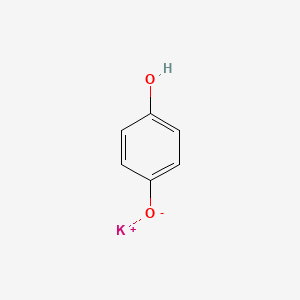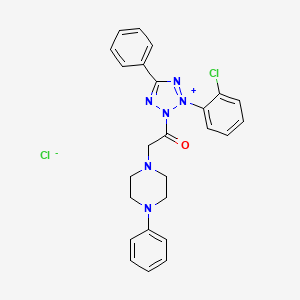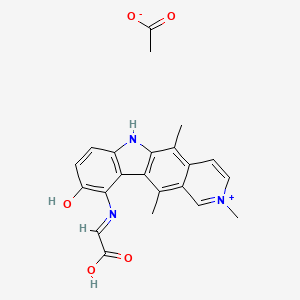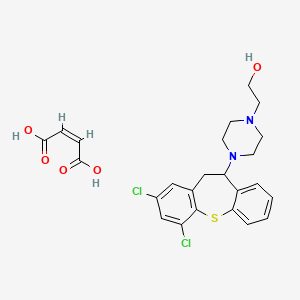
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorinated octylpropyl group attached to a dimethylammonium butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate typically involves a multi-step process. The starting materials include a fluorinated octylpropyl halide and a dimethylamino butanoic acid derivative. The reaction proceeds through nucleophilic substitution, where the halide group is replaced by the dimethylamino group under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Investigated for its therapeutic potential, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate involves its interaction with specific molecular targets and pathways. The fluorinated octylpropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The dimethylammonium group can form ionic interactions with negatively charged biomolecules, further influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-N-(3-F-octylpropyl)-4-ammoniobutanoate can be compared with other similar compounds, such as:
N,N-Dimethyl-N-(3-F-octylpropyl)-5-ammoniopentanoate: Similar structure but with a different chain length, leading to variations in chemical properties and biological activity.
N,N-Dimethyl-N-(3-F-octylpropyl)-6-ammoniohexanoate: Another analog with a longer chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific chain length and fluorination pattern, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
145441-33-4 |
|---|---|
Molekularformel |
C17H18F17NO2 |
Molekulargewicht |
591.30 g/mol |
IUPAC-Name |
4-[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl(dimethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H18F17NO2/c1-35(2,7-3-5-9(36)37)8-4-6-10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)17(32,33)34/h3-8H2,1-2H3 |
InChI-Schlüssel |
LSDGCEUAYZBYAI-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(CCCC(=O)[O-])CCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





